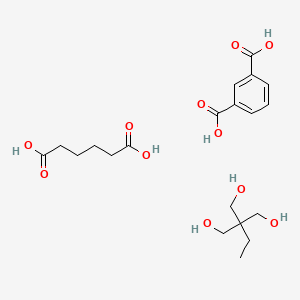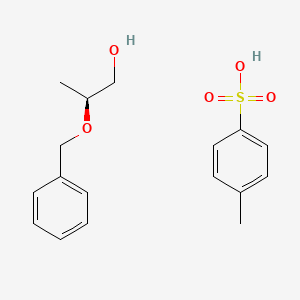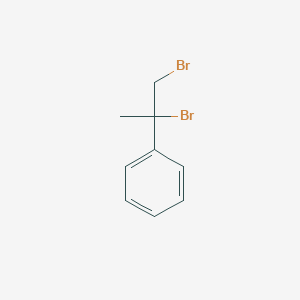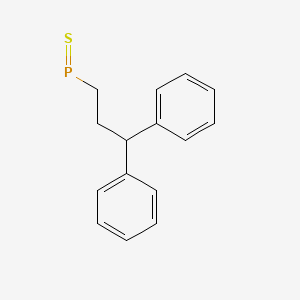
(3,3-Diphenylpropyl)phosphanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Diphenylpropyl)phosphanethione is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a sulfur atom and a 3,3-diphenylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Diphenylpropyl)phosphanethione typically involves the reaction of 3,3-diphenylpropylamine with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction proceeds as follows: [ \text{C15H15N} + \text{P2S5} \rightarrow \text{C15H15PS} + \text{P4S10} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: (3,3-Diphenylpropyl)phosphanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor amines.
Substitution: The phosphorus-sulfur bond can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of phosphine oxides.
Reduction: Regeneration of 3,3-diphenylpropylamine.
Substitution: Formation of various substituted phosphine derivatives.
Applications De Recherche Scientifique
(3,3-Diphenylpropyl)phosphanethione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3,3-Diphenylpropyl)phosphanethione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding to active sites or altering their conformation. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
3,3-Diphenylpropylamine: A precursor in the synthesis of (3,3-Diphenylpropyl)phosphanethione.
(3,3-Diphenylpropyl)(thioxo)phosphine: A structurally related compound with similar properties.
Uniqueness: this compound is unique due to its specific phosphorus-sulfur bond, which imparts distinct chemical reactivity and potential applications compared to its analogs. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
31581-34-7 |
|---|---|
Formule moléculaire |
C15H15PS |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
(1-phenyl-3-thiophosphorosopropyl)benzene |
InChI |
InChI=1S/C15H15PS/c17-16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
Clé InChI |
DFCZTGJGVKYOJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CCP=S)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


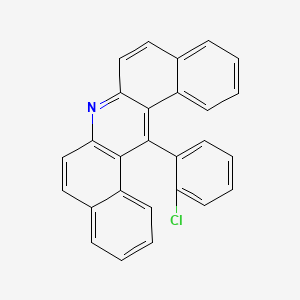
![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)
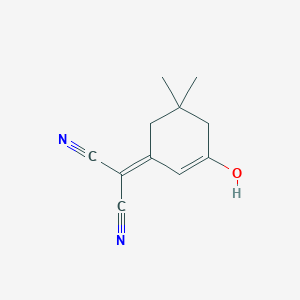
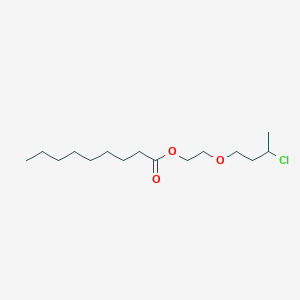

![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
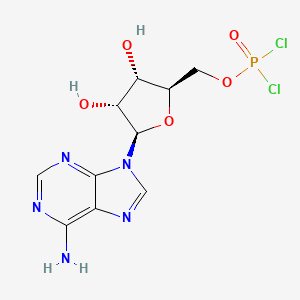
![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)

